

Application Notes and Protocols for PROTAC ERα Degrader-8 Ubiquitination Assay

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Compound of Interest

Compound Name: PROTAC ER|A Degrader-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS). A PROTAC molecule is a heterobifunctional compound containing two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This document provides a detailed methodology for assessing the ubiquitination of Estrogen Receptor alpha (ER α) induced by a specific PROTAC, designated here as "PROTAC ER α Degrader-8." ER α is a key driver in the majority of breast cancers, and its targeted degradation is a promising therapeutic strategy. These protocols are designed to enable researchers to effectively quantify the ubiquitination and subsequent degradation of ER α in response to PROTAC ER α Degrader-8 treatment.

Signaling Pathway and Mechanism of Action

PROTAC ER α Degrader-8 mediates the degradation of ER α by forming a ternary complex between ER α and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-

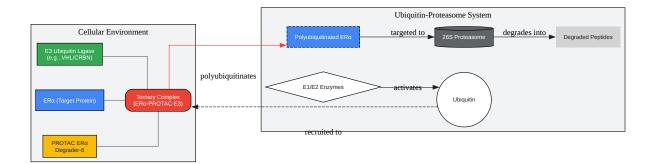




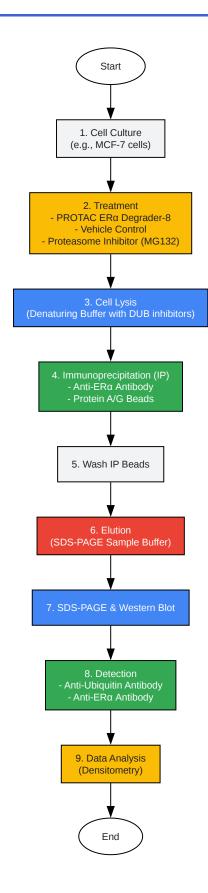


conjugating enzyme to lysine residues on the ER α protein. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of ER α .









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